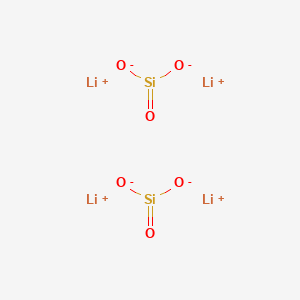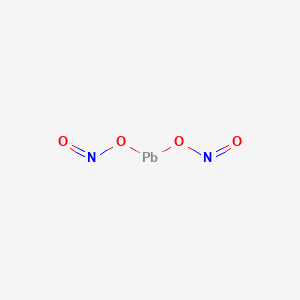
Lead nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead nitrite, also known as lead(II) nitrite, is an inorganic compound with the chemical formula Pb(NO₂)₂. This compound consists of lead cations (Pb²⁺) and nitrite anions (NO₂⁻) in a 2:1 ratio. It is a yellow crystalline solid that is sparingly soluble in water. Lead(II) nitrite is primarily used in various industrial and chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead(II) nitrite can be synthesized through the reaction of lead(II) nitrate with sodium nitrite in an aqueous solution. The reaction is as follows: [ \text{Pb(NO₃)₂ (aq) + 2 NaNO₂ (aq) → Pb(NO₂)₂ (s) + 2 NaNO₃ (aq)} ]
This reaction involves mixing aqueous solutions of lead(II) nitrate and sodium nitrite, resulting in the precipitation of lead(II) nitrite as a solid. The solid is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of lead(II) nitrite typically involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity lead(II) nitrite for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lead(II) nitrite undergoes several types of chemical reactions, including:
Oxidation: Lead(II) nitrite can be oxidized to lead(II) nitrate (Pb(NO₃)₂) in the presence of strong oxidizing agents.
Reduction: It can be reduced to lead(II) oxide (PbO) or elemental lead (Pb) under reducing conditions.
Substitution: Lead(II) nitrite can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) are commonly used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) can be employed.
Substitution: Various nucleophiles can be used to replace the nitrite group under appropriate conditions.
Major Products Formed
Oxidation: Lead(II) nitrate (Pb(NO₃)₂)
Reduction: Lead(II) oxide (PbO) or elemental lead (Pb)
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Lead(II) nitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Lead(II) nitrite is studied for its effects on biological systems, particularly in understanding lead toxicity and its impact on living organisms.
Medicine: Research is conducted to explore potential medical applications, including its use in diagnostic assays and therapeutic agents.
Industry: It is used in the manufacturing of pigments, stabilizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of lead(II) nitrite involves its interaction with biological molecules and cellular components. Lead ions (Pb²⁺) can bind to proteins, enzymes, and nucleic acids, disrupting their normal functions. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The nitrite ions (NO₂⁻) can also participate in redox reactions, further contributing to the compound’s effects.
Comparaison Avec Des Composés Similaires
Lead(II) nitrite can be compared with other lead compounds and nitrite salts:
Lead(II) nitrate (Pb(NO₃)₂): Similar in composition but contains nitrate ions instead of nitrite ions. It is more soluble in water and has different reactivity.
Sodium nitrite (NaNO₂): Contains sodium ions instead of lead ions. It is highly soluble in water and commonly used as a food preservative and in industrial applications.
Potassium nitrite (KNO₂): Similar to sodium nitrite but contains potassium ions. It is also used in food preservation and various chemical processes.
Lead(II) nitrite is unique due to the presence of lead ions, which impart distinct chemical and physical properties compared to other nitrite salts.
Propriétés
Numéro CAS |
13826-65-8 |
|---|---|
Formule moléculaire |
N2O4Pb |
Poids moléculaire |
299 g/mol |
Nom IUPAC |
lead(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
Clé InChI |
VVOUQFXJSCDIAO-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
SMILES isomérique |
N(=O)O[Pb]ON=O |
SMILES canonique |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Key on ui other cas no. |
13826-65-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


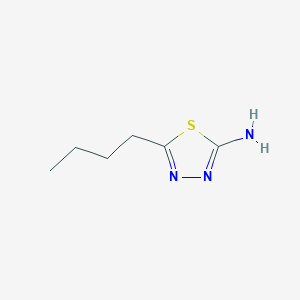

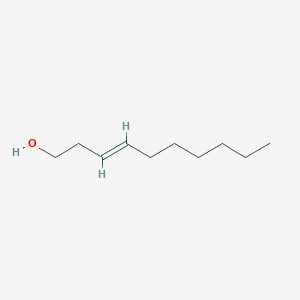
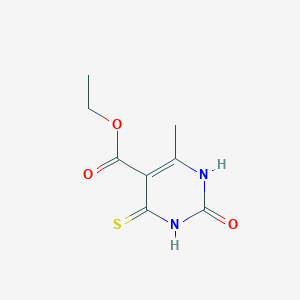
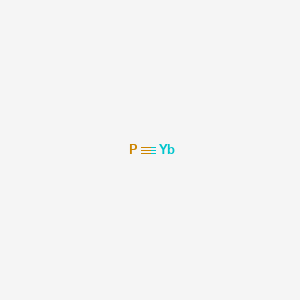



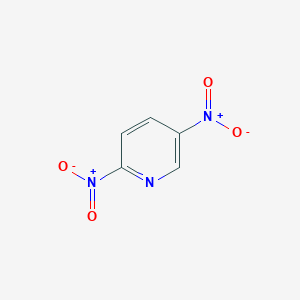
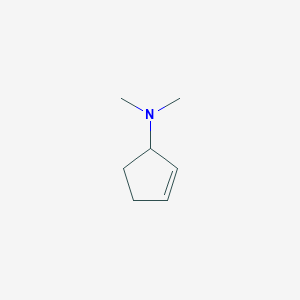

![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)

